
6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from precursors like visnaginone and khellinone, illustrates the compound's potential in developing new anti-inflammatory and analgesic agents. These compounds were found to exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the chemical's role in medicinal chemistry for creating new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
Compounds with similar structures have been synthesized and tested for anticonvulsant activity, suggesting that the compound may have potential applications in neuropharmacology. Specifically, derivatives of pyrrolidine-diones have shown significant activity in seizure models, indicating their utility in developing treatments for epilepsy and related disorders (Kamiński, Rzepka, & Obniska, 2011).
Antimicrobial Applications
The synthesis of substituted pyrimidines and quinazolines for antimicrobial studies showcases the potential of related compounds in combating bacterial and fungal infections. These studies reveal that such compounds can be designed to exhibit promising antibacterial and antifungal activities, which is crucial for addressing antibiotic resistance issues (Vidule, 2011).
Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituents, exhibiting luminescent properties and photo-induced electron transfer, suggest applications in materials science, especially in the development of optical materials and sensors. The ability to undergo photo-induced reactions makes such compounds valuable for designing novel photonic devices (Gan, Chen, Chang, & Tian, 2003).
Lipid Peroxidation Inhibition
Compounds like 21-amino steroids, structurally related to the query compound, have been identified as potent inhibitors of lipid peroxidation. This property is particularly relevant in researching conditions associated with oxidative stress, offering a pathway to discovering new antioxidants that could mitigate damage in neurological disorders, cardiovascular diseases, and aging (Braughler, Pregenzer, Chase, Duncan, Jacobsen, & Mccall, 1987).
Propriétés
IUPAC Name |
6-methyl-5-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-11-14(16(27)23-17(28)22-11)10-15(26)25-7-5-24(6-8-25)13-4-2-3-12(9-13)18(19,20)21/h2-4,9H,5-8,10H2,1H3,(H2,22,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWYGKJNQSUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
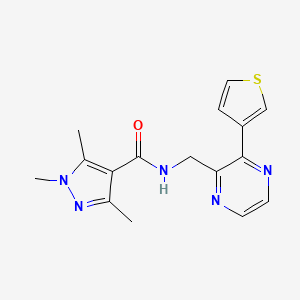
![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
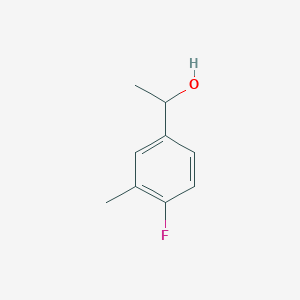
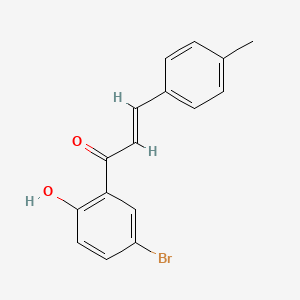
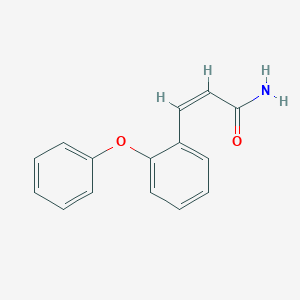
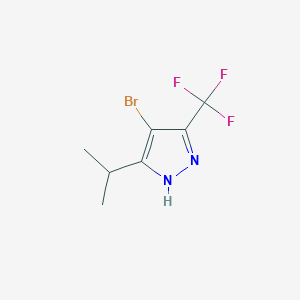
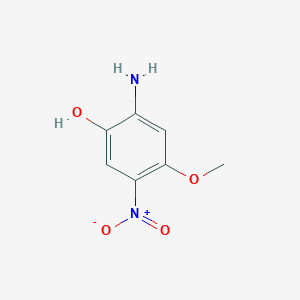
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
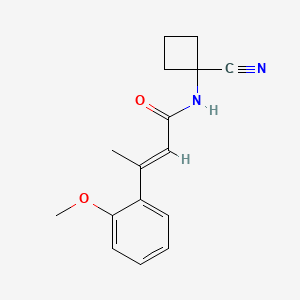
![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)
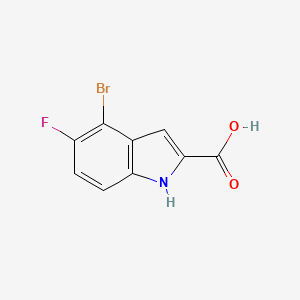
![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)